molecular formula C15H14ClN3OS2 B216042 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B216042
M. Wt: 351.9 g/mol
InChI Key: KDTXNLCLSZWUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Mechanism of Action

3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide binds to the ATP-binding site of BTK, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide has been shown to have other biochemical and physiological effects. These include the inhibition of platelet aggregation, which may be relevant in the treatment of thrombotic disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. However, its potency may also make it difficult to achieve optimal dosing in vivo. Additionally, the use of 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide in combination with other drugs may be limited by potential drug-drug interactions.

Future Directions

Future research on 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide could include the development of new formulations or delivery methods to improve its pharmacokinetic properties. Additionally, the use of 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide in combination with other targeted therapies or immunotherapies could be explored. Finally, further studies could investigate the potential role of 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide in the treatment of other diseases beyond B-cell malignancies.

Synthesis Methods

The synthesis of 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves several steps, including the formation of the thiadiazole and benzothiophene rings, followed by the introduction of the chloro and carboxamide groups. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Scientific Research Applications

3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in apoptosis and reduced tumor growth.

properties

Product Name

3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

Molecular Formula

C15H14ClN3OS2

Molecular Weight

351.9 g/mol

IUPAC Name

3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H14ClN3OS2/c1-8(2)7-11-18-19-15(22-11)17-14(20)13-12(16)9-5-3-4-6-10(9)21-13/h3-6,8H,7H2,1-2H3,(H,17,19,20)

InChI Key

KDTXNLCLSZWUPT-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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